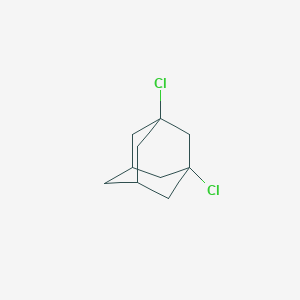
1,3-Dichloroadamantane
Vue d'ensemble
Description
1,3-Dichloroadamantane is a chemical compound with the formula C10H14Cl2. Its molecular weight is 205.124 . It is also known by other names such as Adamantane, 1,3-dichloro .
Synthesis Analysis
1,3-Dichloroadamantanes can be converted to mixtures of 2-oxaadamantane derivatives in fuming nitric acid . The structure of these derivatives was determined using two-dimensional NMR methods and X-ray analysis . Another synthesis method involves the protoadamantane route to 1,2- and 2,4-disubstituted adamantanes .Molecular Structure Analysis
The molecular structure of 1,3-Dichloroadamantane consists of a C10H14Cl2 formula . More detailed structural information can be obtained through methods such as NMR, HPLC, LC-MS, UPLC & more .Chemical Reactions Analysis
1,3-Dichloroadamantanes have been used in the synthesis of 2-oxaadamantane derivatives . They have also been involved in reactions with diphenylphosphide ions by the SRN1 mechanism .Physical And Chemical Properties Analysis
1,3-Dichloroadamantane has a molecular weight of 205.124 . More detailed physical and chemical properties can be obtained through further laboratory analysis.Applications De Recherche Scientifique
Soil Fumigation and Environmental Impact
1,3-Dichloropropene (1,3-D) is primarily used as a soil fumigant for controlling parasitic nematodes. Studies have focused on its impact on the environment, particularly its potential to leach through soil and contaminate groundwater. For instance, a monitoring program in five EU countries showed negligible contamination of groundwater with 1,3-D or its metabolites across various agroclimatic regions, indicating its environmental safety under certain conditions (Terry et al., 2008).
Impact on Soil Microbial Communities
The effects of 1,3-D on soil bacterial communities have been studied, particularly given the environmental concerns related to the phasing out of methyl bromide. Research indicates that 1,3-D has only a short-term and transitory impact on indigenous soil microbial communities. This finding is significant in evaluating the ecological safety of 1,3-D as a soil fumigant (Liu et al., 2015).
Agricultural Applications
In agriculture, 1,3-D is used as an alternative to methyl bromide for controlling soilborne pests in various crops, such as tomatoes and cucumbers. Field trials in China have demonstrated that 1,3-D is effective in increasing crop yields and reducing the incidence of soilborne diseases and nematodes, comparable to methyl bromide in many cases (Qiao et al., 2011; Qiao et al., 2012).
Cancer Research and Toxicology
While not directly related to 1,3-Dichloroadamantane, dichloroacetate (DCA), a related compound, has been studied for its potential in cancer treatment. DCA has been shown to reverse the Warburg effect and inhibit growth in cancer models, as explored in a phase 1 study assessing its safety and pharmacokinetic profile in patients with advanced solid tumors (Chu et al., 2015).
Propriétés
IUPAC Name |
1,3-dichloroadamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl2/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLCQHWJVJXVES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333925 | |
| Record name | 1,3-Dichloroadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloroadamantane | |
CAS RN |
16104-50-0 | |
| Record name | 1,3-Dichloroadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



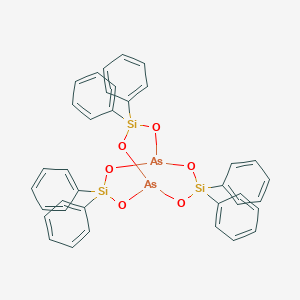
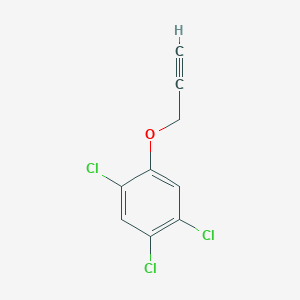
![4-[[4-(Anilino)phenyl]azo]benzenesulphonic acid](/img/structure/B103606.png)
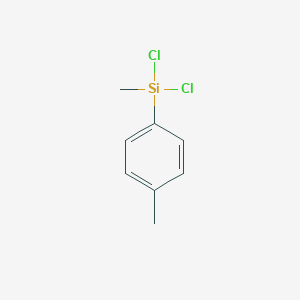

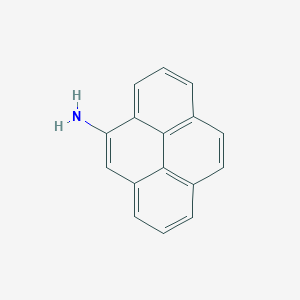


![Propanenitrile, 3,3'-[(3-methylphenyl)imino]bis-](/img/structure/B103624.png)
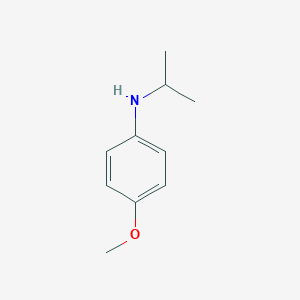
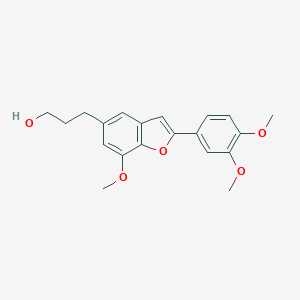

![2,5-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B103630.png)
